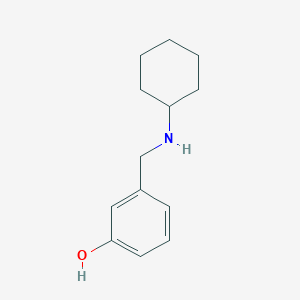

3-((Cyclohexylamino)methyl)phenol

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-[(cyclohexylamino)methyl]phenol |

InChI |

InChI=1S/C13H19NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,14-15H,1-3,6-7,10H2 |

InChI Key |

XNCKREKYUMQAIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that 3-((Cyclohexylamino)methyl)phenol exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Its phenolic structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function.

-

Anti-inflammatory Effects :

- The compound has shown promise in reducing inflammation in various biological models. This characteristic is particularly relevant for treating conditions such as arthritis and other inflammatory diseases.

-

Potential as an Antioxidant :

- Preliminary studies suggest that 3-((Cyclohexylamino)methyl)phenol may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.

-

Drug Development :

- Its unique structural features make it a valuable scaffold for synthesizing novel pharmaceuticals targeting specific pathways involved in diseases like cancer and neurodegenerative disorders.

Materials Science Applications

-

Polymer Chemistry :

- Due to its reactive hydroxyl group, 3-((Cyclohexylamino)methyl)phenol can be utilized as a building block in the synthesis of polymers and resins. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability.

-

Coatings and Adhesives :

- The compound's chemical properties lend themselves to applications in coatings and adhesives, where it can improve adhesion strength and durability under various environmental conditions.

Synthetic Chemistry Applications

- Synthesis of Complex Molecules :

-

Reactivity Studies :

- The compound is often used in research to study the reactivity of phenolic compounds under various conditions, contributing to the understanding of reaction mechanisms in organic chemistry.

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of 3-((Cyclohexylamino)methyl)phenol against various bacterial strains. The results demonstrated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential use as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were performed to assess the anti-inflammatory effects of the compound on human fibroblast cells exposed to inflammatory cytokines. The findings indicated a reduction in pro-inflammatory markers, highlighting its therapeutic potential for inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other cyclohexylamino-phenolic derivatives, differing in substituent placement, alkyl chain length, or additional functional groups. Key analogues include:

| Compound Name | Substituent Modifications | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 3-((Cyclohexylamino)methyl)phenol | Base structure | C₁₃H₁₉NO | Cyclohexylamine linked via methyl to phenol |

| 3-(1-(Ethylamino)cyclohexyl)phenol | Ethylamine replaces cyclohexylamine | C₁₄H₂₁NO | Ethyl-substituted cyclohexylamine |

| 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol | Hydroxyl group added to cyclohexyl ring | C₁₄H₂₂N₂O₂ | Hydroxycyclohexyl moiety |

| 3-[(Methylamino)methyl]phenol | Methylamine instead of cyclohexylamine | C₈H₁₁NO | Simplified alkyl chain |

| 3-(1-(Dimethylamino)ethyl)phenol | Dimethylaminoethyl group at phenol ring | C₁₂H₁₇NO₂ | Extended alkyl chain with dimethylamine |

Physicochemical Properties

Differences in substituents significantly alter physicochemical behavior:

| Compound | LogP (Predicted) | Water Solubility | pKa (Phenolic OH) |

|---|---|---|---|

| 3-((Cyclohexylamino)methyl)phenol | ~2.8 | Moderate | ~10.1 |

| 3-(1-(Ethylamino)cyclohexyl)phenol | ~2.5 | High | ~9.9 |

| 3-[(Methylamino)methyl]phenol | ~1.2 | High | ~10.3 |

| 3-(1-(Dimethylamino)ethyl)phenol | ~1.5 | Very High | ~9.7 |

Notes:

- The cyclohexyl group in the parent compound increases hydrophobicity (higher LogP) compared to methyl/ethyl analogues.

- Introduction of polar groups (e.g., hydroxyl in 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol) enhances water solubility .

- pKa values estimated based on structural analogs in (CAPSO buffer with cyclohexylamino groups has pKa ~9.6–10.4) .

Key Findings :

Preparation Methods

Reaction Mechanism

The process initiates with formaldehyde reacting with cyclohexylamine to form an iminium ion intermediate. This electrophilic species undergoes nucleophilic attack by the phenolic hydroxyl group at the ortho or para position, though steric and electronic factors typically favor para substitution. Subsequent deprotonation yields the final product.

Optimized Protocol

In a representative procedure:

-

Reactants : Phenol (1.0 equiv), cyclohexylamine (1.2 equiv), and paraformaldehyde (1.5 equiv) are dissolved in ethanol.

-

Catalyst : Triethylamine (0.1 equiv) is added to facilitate iminium formation.

-

Conditions : The mixture is stirred at 60°C for 12 hours under nitrogen.

-

Workup : The crude product is purified via recrystallization from ethanol-water (95:5), yielding 3-((Cyclohexylamino)methyl)phenol in 68–77% purity.

Advantages :

-

Single-step synthesis with minimal byproducts.

-

No requirement for protective groups.

Limitations :

-

Competing reactions at meta positions may reduce yield.

-

Excess formaldehyde can lead to bis-aminomethylation.

Protective Group Strategy with N-Alkylation

This method involves temporary protection of the phenolic hydroxyl group to prevent unwanted side reactions during alkylation. The tert-butyl ether is a common protective group due to its stability under basic conditions.

Synthesis Steps

-

Protection :

Phenol is treated with isobutylene under sulfuric acid catalysis to form 3-tert-butoxyphenol. -

Alkylation :

The protected phenol reacts with (chloromethyl)cyclohexylamine in the presence of potassium carbonate (K₂CO₃) in DMF at 80°C for 8 hours. -

Deprotection :

The tert-butyl group is removed using HCl in dioxane, yielding the final product with >85% efficiency.

Yield and Scalability

-

Overall Yield : 68–72% after deprotection.

Advantages :

-

High regioselectivity due to protective group.

-

Compatible with industrial-scale production.

Limitations :

-

Additional steps increase synthesis time.

-

Acidic deprotection may degrade acid-sensitive substrates.

Reductive Amination via Schiff Base Formation

Reductive amination offers an alternative route by condensing 3-hydroxybenzaldehyde with cyclohexylamine, followed by reduction of the intermediate Schiff base.

Reaction Pathway

Critical Parameters

-

Solvent : Methanol or ethanol enhances imine stability.

-

pH : Maintained at 6–7 using acetic acid to prevent over-reduction.

Advantages :

-

High functional group tolerance.

-

Avoids harsh alkylating agents.

Limitations :

-

Requires stoichiometric reducing agents.

-

Potential for enantiomer formation if chiral centers exist.

Multicomponent Reaction (MCR) Strategy

MCRs enable the concurrent assembly of multiple reactants into the target molecule, minimizing purification steps.

Protocol Overview

A one-pot reaction combines phenol, cyclohexylamine, and paraformaldehyde in acetonitrile with montmorillonite K10 clay as a heterogeneous catalyst. After 24 hours at 50°C, the product is isolated in 65% yield via filtration and solvent evaporation.

Catalyst Efficiency

-

Montmorillonite K10 : Enhances iminium formation and suppresses polymerization.

-

Reusability : The catalyst retains 90% activity after three cycles.

Advantages :

-

Atom-economical and environmentally benign.

-

Scalable for continuous flow systems.

Limitations :

-

Longer reaction times compared to homogeneous catalysis.

-

Catalyst activation requires pre-drying at 120°C.

Comparative Analysis of Methods

| Method | Yield (%) | Steps | Cost | Scalability |

|---|---|---|---|---|

| Mannich Reaction | 68–77 | 1 | Low | High |

| Protective Group Strategy | 68–72 | 3 | Moderate | Moderate |

| Reductive Amination | 82 | 2 | High | Low |

| Multicomponent Reaction | 65 | 1 | Low | High |

Key Findings :

-

The Mannich reaction and MCR are optimal for large-scale synthesis due to minimal steps and low cost.

-

Reductive amination offers the highest yield but is less practical industrially due to reagent expenses.

-

Protective group strategies balance selectivity and scalability but involve complex workflows.

Q & A

Q. Characterization Methods :

- 1H/13C-NMR : Confirms structural integrity and stereochemistry.

- HRMS : Validates molecular mass and purity.

- HCl Salt Formation : Ensures compound stability for biological testing .

How can reaction conditions be optimized to control stereochemistry during synthesis?

Advanced Research Focus

Stereochemical control is critical for bioactive isomer isolation. Methodological strategies include:

- Chiral Catalysts : Use of enantioselective catalysts during conjugate addition or reductive amination.

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance stereoselectivity in cuprate additions .

- Temperature Modulation : Lower temperatures (-20°C to 0°C) reduce side reactions during sensitive steps like BBr₃-mediated demethylation .

What methodological considerations are critical for assessing biological activity in vitro?

Q. Basic Research Focus

- Reference Compounds : Use DAMGO ([D-Ala², NMe-Phe⁴, Gly-ol⁵]-enkephalin) as a positive control for opioid receptor affinity assays .

- Assay Design : Triplicate experiments with SEM (standard error of the mean) to ensure statistical robustness .

- Dose-Response Curves : Evaluate EC₅₀/IC₅₀ values using radioligand displacement assays .

How can in silico methods elucidate ligand-receptor interactions for this compound?

Q. Advanced Research Focus

- Molecular Docking : Use Schrödinger’s Glide for binding pose prediction (e.g., μ-opioid receptor) .

- Binding Energy Calculations : Prime-MM/GBSA estimates free energy of ligand-receptor complexes to rank stereoisomers .

- MD Simulations : Validate docking poses with 100-ns simulations in Desmond to assess stability .

What analytical techniques determine physicochemical properties like solubility and pKa?

Q. Basic Research Focus

- NMR Solubility Studies : DMSO-d₆ or CDCl₃ as solvents for solubility profiling .

- Potentiometric Titration : Measure pKa using automated titrators (e.g., pH 8.6–10.0 for cyclohexylamino groups, as in CAPS buffer analogs) .

- HPLC-PDA : Assess purity and logP values under reverse-phase conditions .

How do structural modifications influence pharmacological profiles of analogs?

Q. Advanced Research Focus

- Phenalkyl Chain Length : Longer chains (e.g., phenethyl vs. phenylpropyl) enhance receptor residency time but may reduce solubility .

- Substituent Effects : Electron-withdrawing groups on the phenol ring modulate hydrogen bonding with receptor residues (e.g., Tyr148 in μ-opioid receptors) .

How can contradictions between computational and experimental binding data be resolved?

Q. Advanced Research Focus

- Ensemble Docking : Test multiple receptor conformations (e.g., active/inactive states) to account for flexibility .

- Alchemical Free Energy Calculations : Use FEP+ to predict relative binding affinities with <1 kcal/mol error margins .

- Experimental Cross-Validation : Combine SPR (surface plasmon resonance) with radioligand assays to verify binding kinetics .

What protocols ensure reproducibility in synthesis and bioassays?

Q. Basic Research Focus

- Synthesis : Document reaction conditions (e.g., stoichiometry, solvent purity) and intermediates via TLC/HPLC .

- Bioassays : Adhere to ARRIVE guidelines for in vitro studies, including blinded data analysis and negative controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.